molecular formula C17H24N2O2S B2795130 1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2319727-31-4

1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2795130
CAS No.: 2319727-31-4
M. Wt: 320.45
InChI Key: KSBGEAMGFGZHJX-UHFFFAOYSA-N
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Description

“1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine” is a chemical compound with the molecular formula C17H24N2O2S . It’s a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The key compound in the synthesis is (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was prepared from 3-(naphthalen-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one and hydrogen peroxide in alkaline medium at lower temperature (10–15 °C) . This compound was then allowed to react with different nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a tetrahydronaphthalene ring attached to a sulfonyl group, which is further connected to an azetidine ring, and finally to a pyrrolidine ring .


Chemical Reactions Analysis

The compound has been reported to react with different nucleophilic reagents . For example, it reacts with hydrazine hydrate or phenyl hydrazine in absolute ethanol to give hydroxy pyrazole and hydroxy oxazole . It also reacts with semicarbazide and thiosemicarbazide to give substituted pyrazole .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological applications, given the interest in similar compounds for their anticancer properties . More research could also be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21,19-12-16(13-19)18-9-3-4-10-18)17-8-7-14-5-1-2-6-15(14)11-17/h7-8,11,16H,1-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBGEAMGFGZHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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